![molecular formula C26H20N4O7 B14146124 1-(Benzyloxy)-2-{(Z)-[2-(benzyloxy)-5-nitrophenyl]-NNO-azoxy}-4-nitrobenzene CAS No. 88964-93-6](/img/structure/B14146124.png)
1-(Benzyloxy)-2-{(Z)-[2-(benzyloxy)-5-nitrophenyl]-NNO-azoxy}-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyloxy)-2-{(Z)-[2-(benzyloxy)-5-nitrophenyl]-NNO-azoxy}-4-nitrobenzene is a complex organic compound characterized by its multiple nitro and benzyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-2-{(Z)-[2-(benzyloxy)-5-nitrophenyl]-NNO-azoxy}-4-nitrobenzene typically involves multi-step organic reactions. The process may include:
Nitration: Introduction of nitro groups to the benzene ring using nitrating agents like nitric acid and sulfuric acid.
Azoxy Formation: Formation of the azoxy linkage through the reaction of nitroso compounds with hydroxylamine.
Benzyloxy Substitution: Introduction of benzyloxy groups via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve large-scale nitration and azoxy formation processes, optimized for yield and purity. These methods would require stringent control of reaction conditions such as temperature, pressure, and pH to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction of nitro groups to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions where benzyloxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Sodium ethoxide, potassium tert-butoxide.
Major Products
Oxidation Products: Quinones, nitroso compounds.
Reduction Products: Amines, hydroxylamines.
Substitution Products: Various substituted benzene derivatives.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a catalyst or catalyst precursor in organic reactions.
Materials Science: Investigation of its properties for use in advanced materials, such as polymers or nanomaterials.
Biology and Medicine
Pharmacology: Study of its biological activity and potential as a drug candidate.
Biochemistry: Research into its interactions with biological molecules and pathways.
Industry
Dyes and Pigments: Use in the synthesis of dyes and pigments due to its chromophoric properties.
Chemical Synthesis: Intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-2-{(Z)-[2-(benzyloxy)-5-nitrophenyl]-NNO-azoxy}-4-nitrobenzene would depend on its specific application
Molecular Targets: Interaction with enzymes, receptors, or other proteins.
Pathways Involved: Modulation of biochemical pathways, such as oxidative stress or signal transduction.
Comparison with Similar Compounds
Similar Compounds
1-(Benzyloxy)-2-nitrobenzene: A simpler compound with fewer functional groups.
2-(Benzyloxy)-5-nitrophenyl azoxybenzene: A related compound with similar structural features.
Uniqueness
1-(Benzyloxy)-2-{(Z)-[2-(benzyloxy)-5-nitrophenyl]-NNO-azoxy}-4-nitrobenzene is unique due to its combination of multiple nitro and benzyloxy groups, as well as the presence of an azoxy linkage
Properties
CAS No. |
88964-93-6 |
|---|---|
Molecular Formula |
C26H20N4O7 |
Molecular Weight |
500.5 g/mol |
IUPAC Name |
(5-nitro-2-phenylmethoxyphenyl)-(5-nitro-2-phenylmethoxyphenyl)imino-oxidoazanium |
InChI |
InChI=1S/C26H20N4O7/c31-28(24-16-22(30(34)35)12-14-26(24)37-18-20-9-5-2-6-10-20)27-23-15-21(29(32)33)11-13-25(23)36-17-19-7-3-1-4-8-19/h1-16H,17-18H2 |
InChI Key |
HFRARUDOHQOPRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])N=[N+](C3=C(C=CC(=C3)[N+](=O)[O-])OCC4=CC=CC=C4)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


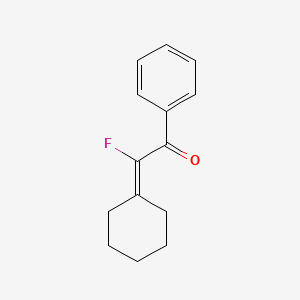
![Dimethyl 2-hydroxy-2-[(5-methyl-2-furyl)methyl]malonate](/img/structure/B14146047.png)
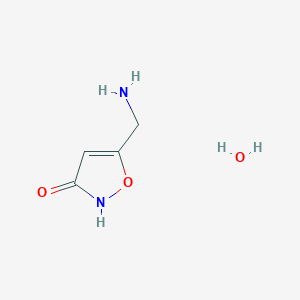
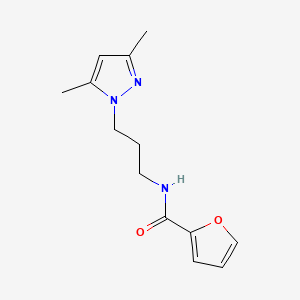
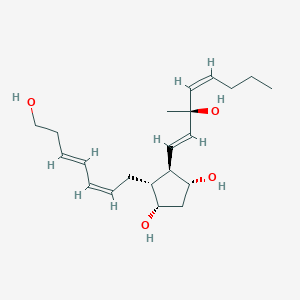
![[(E)-2,3-dimethylbut-1-enyl]boronic acid](/img/structure/B14146071.png)
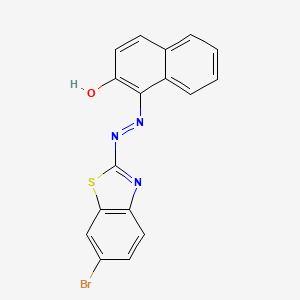
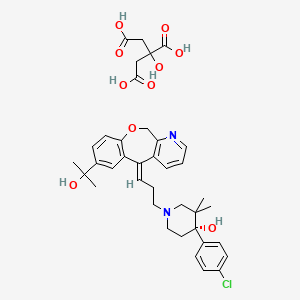
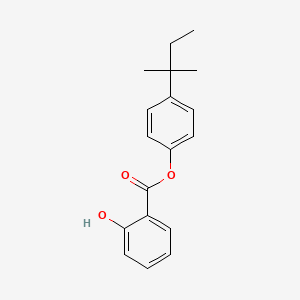
![N-[[(2-methylbenzoyl)amino]carbamothioyl]thiophene-2-carboxamide](/img/structure/B14146104.png)

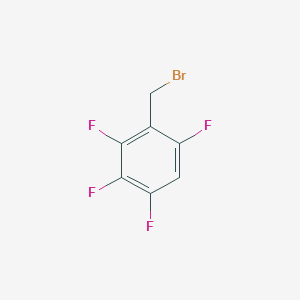
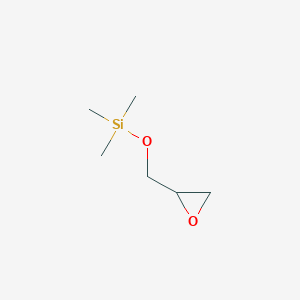
![7,9,13-trimethyl-5,6-diazapentacyclo[10.8.0.02,9.04,8.013,18]icosa-4,7,18-trien-16-ol](/img/structure/B14146134.png)
